Luteolin 3'-o-glucuronide Luteolin 3'-o-glucuronide Luteolin 3'-O-glucuronide is a luteolin glucosiduronic acid consisting of luteolin having a beta-D-glucosiduronic acid residue attached at the 3'-position. It has a role as a metabolite. It is a luteolin O-glucuronoside and a trihydroxyflavone.
Luteolin 3'-o-glucuronide is a natural product found in Salvia officinalis, Melissa officinalis, and other organisms with data available.
See also: Rosemary (part of).
Brand Name: Vulcanchem
CAS No.: 53527-42-7
VCID: VC21336789
InChI: InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
SMILES: C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Molecular Formula: C21H18O12
Molecular Weight: 462.4 g/mol

Luteolin 3'-o-glucuronide

CAS No.: 53527-42-7

Cat. No.: VC21336789

Molecular Formula: C21H18O12

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

Luteolin 3'-o-glucuronide - 53527-42-7

CAS No. 53527-42-7
Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Standard InChI Key JDOFZOKGCYYUER-ZFORQUDYSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Chemical Identity and Structural Characteristics

Molecular Information and Nomenclature

Luteolin 3'-O-glucuronide is a glucuronide derivative formally known as (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. It has been assigned several synonyms including Luteolin-3'-D-glucuronide, Luteolin-3-O-beta-D-glucuronide, and Luteolin 3'-glucuronide . This compound is registered with the Chemical Abstracts Service (CAS) number 53527-42-7 and has been indexed in chemical databases since October 25, 2006, with the most recent modifications to its entry dating from March 1, 2025 .

Physical and Chemical Properties

Luteolin 3'-o-glucuronide has a molecular weight of 462.4 g/mol as computed by PubChem 2.2. Structurally, it consists of luteolin (a flavone with a 2-phenylchromen-4-one backbone) with a beta-D-glucosiduronic acid residue attached specifically at the 3' position of the B-ring . The compound is classified as both a luteolin O-glucuronoside and a trihydroxyflavone, highlighting its hybrid nature between flavonoid and carbohydrate chemistry .

Table 1: Chemical Properties of Luteolin 3'-o-glucuronide

PropertyValue
Chemical FormulaC21H18O12
Molecular Weight462.4 g/mol
CAS Number53527-42-7
Chemical ClassificationLuteolin O-glucuronoside, Trihydroxyflavone
Database Creation DateOctober 25, 2006
Last Modification DateMarch 1, 2025

Biological Distribution and Significance

Natural Sources

According to published research, Luteolin 3'-o-glucuronide has been detected in various plant species, most notably Salvia officinalis (sage) and Melissa officinalis (lemon balm) . These plants have long histories of use in traditional medicine systems worldwide, suggesting that Luteolin 3'-o-glucuronide may contribute to their reported therapeutic properties. The presence of this compound in multiple plant species indicates its widespread distribution in the plant kingdom and potential ecological significance.

Metabolic Role

Luteolin 3'-o-glucuronide serves as a major metabolite of luteolin in humans and other mammals. When the parent compound luteolin is ingested, it undergoes extensive metabolism, primarily through glucuronidation, resulting in the formation of several glucuronide conjugates . This metabolic transformation represents an important phase II detoxification process that generally increases water solubility and facilitates elimination of xenobiotics from the body.

Metabolism and Pharmacokinetics

Enzymatic Formation

The metabolism of luteolin to Luteolin 3'-o-glucuronide occurs primarily in the liver through a process called glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). Research has demonstrated that UGT1A9 plays a predominant role in the glucuronidation of luteolin . This enzymatic process involves the attachment of a glucuronic acid moiety to luteolin at specific hydroxyl groups, leading to the formation of various glucuronide conjugates including Luteolin 3'-o-glucuronide and Luteolin-7-o-glucuronide .

Plasma and Tissue Distribution

Table 2: Relative Distribution of Luteolin and its Metabolites After Administration

CompoundRelative Plasma LevelsRelative Liver Concentration
LuteolinLowerNot specified
Luteolin 3'-o-glucuronideHighest AUCHigher
Luteolin-7-o-glucuronideLowerLower
Luteolin-4'-o-glucuronideDetected (low levels)Not specified

Bioavailability Enhancement Strategies

Microemulsion Delivery Systems

Recent advances in pharmaceutical technology have explored innovative approaches to enhance the bioavailability of luteolin and subsequently its metabolites. Researchers have developed water-dispersed luteolin (WD-L) using microemulsion-based delivery systems that significantly improve water dispersibility compared to free luteolin . These formulations typically incorporate surfactants like saponin, excipients such as dextrin, and stabilizers like gum Arabic to create stable, water-dispersible luteolin preparations .

Impact on Metabolite Profiles

Analytical Considerations

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